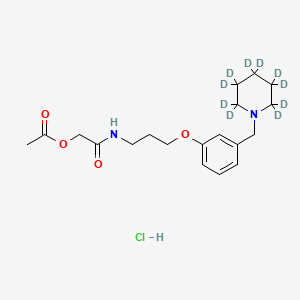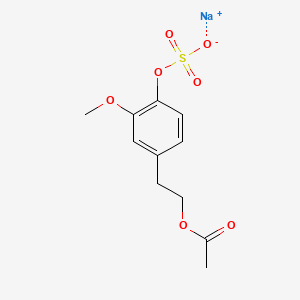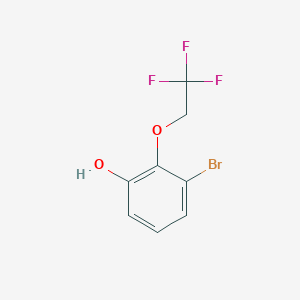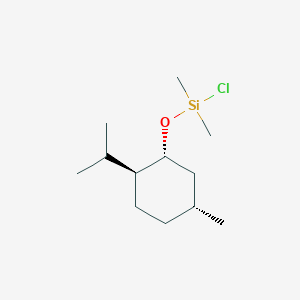
2-Dechloro-N-(prop-1-en-1-yl) Clindamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dechloro-N-(prop-1-en-1-yl) Clindamycin is a derivative of clindamycin, a well-known lincosamide antibiotic. This compound is characterized by the replacement of a chlorine atom with a prop-1-en-1-yl group. It retains the core structure of clindamycin, which is known for its effectiveness against a variety of bacterial infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dechloro-N-(prop-1-en-1-yl) Clindamycin typically involves the modification of clindamycin. The process begins with the removal of the chlorine atom from clindamycin, followed by the introduction of the prop-1-en-1-yl group. This can be achieved through a series of organic reactions, including nucleophilic substitution and alkylation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Dechloro-N-(prop-1-en-1-yl) Clindamycin can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.
Applications De Recherche Scientifique
2-Dechloro-N-(prop-1-en-1-yl) Clindamycin has several scientific research applications:
Chemistry: It can be used as a starting material for the synthesis of other compounds.
Biology: It can be used to study the effects of structural modifications on antibiotic activity.
Medicine: It can be investigated for its potential as a new antibiotic with improved properties.
Industry: It can be used in the development of new pharmaceuticals or as a reference material in quality control.
Mécanisme D'action
The mechanism of action of 2-Dechloro-N-(prop-1-en-1-yl) Clindamycin is similar to that of clindamycin. It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis. This prevents the growth and replication of bacteria, leading to their eventual death. The molecular targets include the ribosomal RNA and associated proteins involved in the translation process.
Comparaison Avec Des Composés Similaires
Similar Compounds
Clindamycin: The parent compound, known for its broad-spectrum antibiotic activity.
Lincomycin: Another lincosamide antibiotic with a similar structure but different pharmacokinetic properties.
Erythromycin: A macrolide antibiotic with a similar mechanism of action but different chemical structure.
Uniqueness
2-Dechloro-N-(prop-1-en-1-yl) Clindamycin is unique due to the specific modification of the clindamycin structure. This modification can potentially enhance its antibiotic activity, reduce resistance, or improve pharmacokinetic properties compared to its parent compound and other similar antibiotics.
Propriétés
Formule moléculaire |
C18H32N2O5S |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
(2S,4R)-1-methyl-4-propyl-N-[(Z)-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]prop-1-enyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H32N2O5S/c1-5-7-10-8-12(20(3)9-10)17(24)19-11(6-2)16-14(22)13(21)15(23)18(25-16)26-4/h6,10,12-16,18,21-23H,5,7-9H2,1-4H3,(H,19,24)/b11-6-/t10-,12+,13+,14-,15-,16-,18-/m1/s1 |
Clé InChI |
QPFZILNRTDNTHL-OQMJSNTDSA-N |
SMILES isomérique |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N/C(=C\C)/[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O |
SMILES canonique |
CCCC1CC(N(C1)C)C(=O)NC(=CC)C2C(C(C(C(O2)SC)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate](/img/structure/B13433548.png)



![2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetic acid](/img/structure/B13433570.png)
![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate](/img/structure/B13433590.png)

![3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13433596.png)



![(2S)-2-amino-5-[[4-oxo-5-[(2S,3R)-2,3,4-trihydroxybutyl]imidazolidin-2-ylidene]amino]pentanoic acid](/img/structure/B13433613.png)
![Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate](/img/structure/B13433620.png)

